Cas no 2803829-80-1 (tert-butyl 2-amino-1,3-benzothiazole-5-carboxylate)

2803829-80-1 structure
Nome do Produto:tert-butyl 2-amino-1,3-benzothiazole-5-carboxylate
tert-butyl 2-amino-1,3-benzothiazole-5-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- tert-butyl 2-amino-1,3-benzothiazole-5-carboxylate
-
- Inchi: 1S/C12H14N2O2S/c1-12(2,3)16-10(15)7-4-5-9-8(6-7)14-11(13)17-9/h4-6H,1-3H3,(H2,13,14)
- Chave InChI: QUWYCEOPJMNCIS-UHFFFAOYSA-N
- SMILES: S1C2=CC=C(C(OC(C)(C)C)=O)C=C2N=C1N
tert-butyl 2-amino-1,3-benzothiazole-5-carboxylate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-32537433-5g |
tert-butyl 2-amino-1,3-benzothiazole-5-carboxylate |
2803829-80-1 | 5g |
$1572.0 | 2023-09-04 | ||
Enamine | EN300-32537433-2.5g |
tert-butyl 2-amino-1,3-benzothiazole-5-carboxylate |
2803829-80-1 | 95.0% | 2.5g |
$1063.0 | 2025-03-18 | |
Enamine | EN300-32537433-5.0g |
tert-butyl 2-amino-1,3-benzothiazole-5-carboxylate |
2803829-80-1 | 95.0% | 5.0g |
$1572.0 | 2025-03-18 | |
Enamine | EN300-32537433-10.0g |
tert-butyl 2-amino-1,3-benzothiazole-5-carboxylate |
2803829-80-1 | 95.0% | 10.0g |
$2331.0 | 2025-03-18 | |
Enamine | EN300-32537433-1.0g |
tert-butyl 2-amino-1,3-benzothiazole-5-carboxylate |
2803829-80-1 | 95.0% | 1.0g |
$541.0 | 2025-03-18 | |
Enamine | EN300-32537433-0.1g |
tert-butyl 2-amino-1,3-benzothiazole-5-carboxylate |
2803829-80-1 | 95.0% | 0.1g |
$476.0 | 2025-03-18 | |
Enamine | EN300-32537433-0.05g |
tert-butyl 2-amino-1,3-benzothiazole-5-carboxylate |
2803829-80-1 | 95.0% | 0.05g |
$455.0 | 2025-03-18 | |
Enamine | EN300-32537433-0.5g |
tert-butyl 2-amino-1,3-benzothiazole-5-carboxylate |
2803829-80-1 | 95.0% | 0.5g |
$520.0 | 2025-03-18 | |
Enamine | EN300-32537433-0.25g |
tert-butyl 2-amino-1,3-benzothiazole-5-carboxylate |
2803829-80-1 | 95.0% | 0.25g |
$498.0 | 2025-03-18 | |
Enamine | EN300-32537433-10g |
tert-butyl 2-amino-1,3-benzothiazole-5-carboxylate |
2803829-80-1 | 10g |
$2331.0 | 2023-09-04 |
tert-butyl 2-amino-1,3-benzothiazole-5-carboxylate Literatura Relacionada
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
2803829-80-1 (tert-butyl 2-amino-1,3-benzothiazole-5-carboxylate) Produtos relacionados
- 749878-89-5(3-(5-Chloro-2-hydroxyphenyl)propanoic acid)
- 2138509-09-6(3-(2-methoxyacetyl)-1-oxaspiro4.4nonan-4-one)
- 2139294-73-6(1,3-Dihydrofuro[3,4-c]pyridine hydrochloride)
- 2171285-86-0((3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-ylacetamido}hexanoic acid)
- 2172238-72-9(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-3-hydroxybutanoic acid)
- 946207-16-5(2-oxo-N-{4-2-oxo-2-(4-phenylpiperazin-1-yl)ethyl-1,3-thiazol-2-yl}-1,2-dihydropyridine-3-carboxamide)
- 686771-71-1(3-(4-methylphenyl)-2-(1-phenylethyl)sulfanyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)
- 247571-72-8(N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide)
- 1798411-18-3(2-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethene-1-sulfonamide)
- 95127-11-0(1,1'-Biphenyl, 2,3,4-trimethoxy-)
Fornecedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel

pengshengyue
Membro Ouro
CN Fornecedor
A granel

Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
